molecular formula C10H6N2S B14753027 [1,3]Thiazolo[4,5-G]quinoline CAS No. 269-25-0

[1,3]Thiazolo[4,5-G]quinoline

Cat. No.: B14753027
CAS No.: 269-25-0
M. Wt: 186.24 g/mol
InChI Key: UTXRINUZDIAWEV-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[4,5-G]quinoline is a heterocyclic compound that features a fused ring system combining a thiazole ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazolo[4,5-G]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of thioamide with quinoline derivatives under oxidative conditions. For example, the reaction of thioamide with quinoline-2-carboxylic acid in the presence of an oxidizing agent such as potassium ferricyanide can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. These optimizations may include the use of continuous flow reactors, greener solvents, and more efficient catalysts to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[4,5-G]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .

Scientific Research Applications

[1,3]Thiazolo[4,5-G]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,3]Thiazolo[4,5-G]quinoline involves its interaction with specific molecular targets within cells. For instance, it can inhibit certain enzymes or bind to DNA, thereby interfering with cellular processes. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Thiazolo[4,5-G]quinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials .

Properties

CAS No.

269-25-0

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

[1,3]thiazolo[4,5-g]quinoline

InChI

InChI=1S/C10H6N2S/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h1-6H

InChI Key

UTXRINUZDIAWEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=C2N=C1)SC=N3

Origin of Product

United States

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